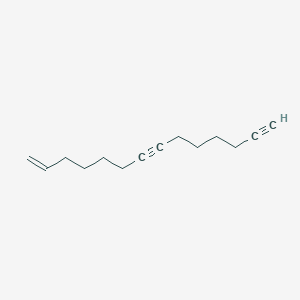
Tetradec-1-ene-7,13-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradec-1-ene-7,13-diyne is an organic compound with the molecular formula C14H20 It is characterized by the presence of a double bond (ene) and two triple bonds (diyne) within a fourteen-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-1-ene-7,13-diyne typically involves the coupling of smaller alkyne and alkene units. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds between alkyne and alkene precursors. The reaction conditions often include the use of palladium acetate as a catalyst, triphenylphosphine as a ligand, and potassium carbonate as a base in an acetonitrile solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tetradec-1-ene-7,13-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, yielding alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetradecanone, while reduction can produce tetradecane.
Scientific Research Applications
Tetradec-1-ene-7,13-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Industry: It is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which Tetradec-1-ene-7,13-diyne exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
13-Tetradecene-1,3-diyne-6,7-diol: This compound shares a similar carbon chain length and the presence of triple bonds but differs in the position and type of functional groups.
2-Bromotetradec-1-ene-7,13-diyne: This compound includes a bromine atom, which can influence its reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
74585-61-8 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
tetradec-1-en-7,13-diyne |
InChI |
InChI=1S/C14H20/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1,4H,2,5-12H2 |
InChI Key |
UQFFVDFYEXDNOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC#CCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
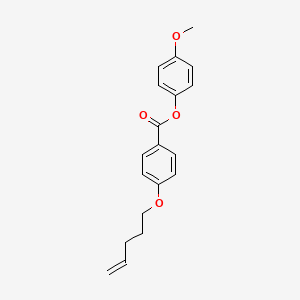
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)

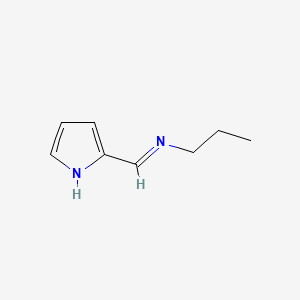
![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)
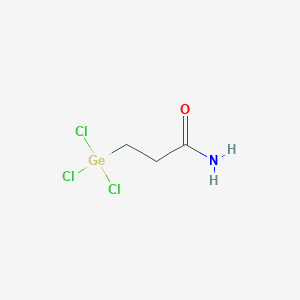
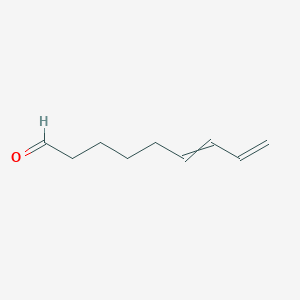
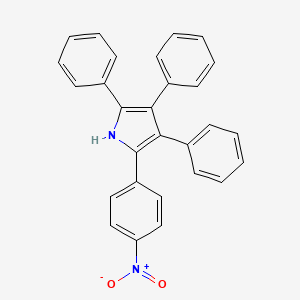
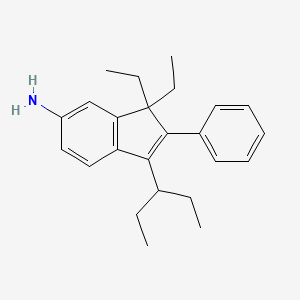

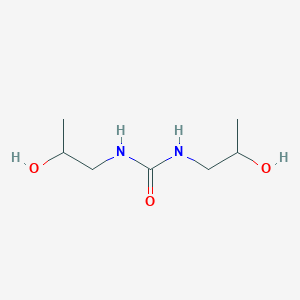

![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)
